molecular formula C21H23N5O2 B10876246 N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

Cat. No.: B10876246
M. Wt: 377.4 g/mol
InChI Key: PBSZRTMKFJYSHU-UHFFFAOYSA-N
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Description

N’~2~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an indole core, which is known for its diverse biological activities, and a pyridinecarbohydrazide moiety, which can enhance its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~2~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The pyridinecarbohydrazide moiety can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~2~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-PYRIDINECARBOHYDRAZIDE is unique due to its combination of an indole core and a pyridinecarbohydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-2-hydroxyindol-3-yl]iminopyridine-2-carboxamide

InChI

InChI=1S/C21H23N5O2/c27-20(17-10-5-6-12-22-17)24-23-19-16-9-3-4-11-18(16)26(21(19)28)15-25-13-7-1-2-8-14-25/h3-6,9-12,28H,1-2,7-8,13-15H2

InChI Key

PBSZRTMKFJYSHU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CC=CC=N4

Origin of Product

United States

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